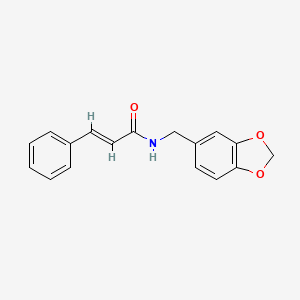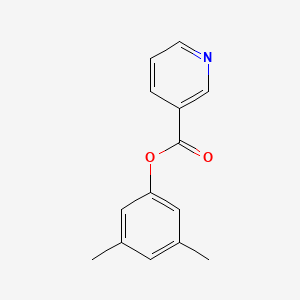![molecular formula C22H24N2O3S B5729562 N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)
N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide, also known as MNS or NSC 655649, is a compound with potential therapeutic properties. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. MNS has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been studied for its potential therapeutic properties in various fields of research. In cancer research, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In anti-inflammatory research, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In anti-viral research, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to inhibit the replication of the hepatitis C virus.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide is not fully understood. However, it has been proposed that N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide inhibits the activity of enzymes such as carbonic anhydrase and topoisomerase II, which are involved in cell proliferation and DNA replication. N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In inflammation, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has also been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cell survival.
Advantages and Limitations for Lab Experiments
N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide is also soluble in organic solvents such as DMSO, which makes it easy to prepare stock solutions for experiments. However, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations. N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide is also not very selective, meaning that it can inhibit the activity of multiple enzymes and pathways.
Future Directions
There are several future directions for the study of N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide. One direction is to explore its potential as a therapeutic agent for cancer, inflammation, and viral infections. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and pathways. Additionally, the development of more selective analogs of N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide could lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the use of N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide in combination with other drugs or therapies could lead to synergistic effects that enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide involves the reaction between 2-naphthalenesulfonyl chloride and N-(4-morpholinylmethyl)benzylamine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran. The product is obtained as a white solid after purification by column chromatography or recrystallization.
properties
IUPAC Name |
N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-28(26,22-10-9-18-5-1-2-6-19(18)15-22)23-16-20-7-3-4-8-21(20)17-24-11-13-27-14-12-24/h1-10,15,23H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAUPXZTOVCDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-ylmethyl)benzyl]naphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)

![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)
![2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)


![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)
![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)
![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)
![2-(4-chlorophenoxy)-N'-{2-[cyclohexyl(methyl)amino]-5-nitrobenzylidene}acetohydrazide](/img/structure/B5729523.png)

![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)
![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)